molecular formula C7H11NO B14720808 N-Methyl-N-(prop-2-yn-1-yl)propanamide CAS No. 18468-03-6

N-Methyl-N-(prop-2-yn-1-yl)propanamide

Cat. No.: B14720808
CAS No.: 18468-03-6
M. Wt: 125.17 g/mol
InChI Key: LHQQLZIOQONBDJ-UHFFFAOYSA-N
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Description

N-Methyl-N-(prop-2-yn-1-yl)propanamide is an organic compound with the molecular formula C7H11NO . It belongs to the class of propanamides and features a prop-2-yn-1-yl (propargyl) group, which is a key functional moiety in organic and medicinal chemistry research. The presence of the propargyl group is significant in chemical synthesis, as this functional group is known to be a versatile building block for click chemistry and the construction of more complex molecular architectures . As a chemical intermediate, this compound is of high interest in pharmaceutical research and development. It can be utilized in the synthesis of novel quinoline derivatives, which are prominent scaffolds in the search for new therapeutic agents with antimalarial and anticancer activities . Researchers can employ this amide in the development of potential drug candidates, where its structure may contribute to interactions with biological targets. The compound is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Material Safety Data Sheet (MSDS) before use.

Properties

CAS No.

18468-03-6

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

N-methyl-N-prop-2-ynylpropanamide

InChI

InChI=1S/C7H11NO/c1-4-6-8(3)7(9)5-2/h1H,5-6H2,2-3H3

InChI Key

LHQQLZIOQONBDJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)CC#C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This two-step approach begins with synthesizing N-methylpropanamide via acylation of methylamine with propanoyl chloride. Subsequent alkylation introduces the propargyl group using propargyl bromide under basic conditions (K₂CO₃ or NaH in DMF at 60–80°C). The base deprotonates the amide nitrogen, enhancing nucleophilicity for SN2 attack on propargyl bromide.

Procedure :

  • N-Methylpropanamide synthesis :
    • Propanoyl chloride (1.0 eq) is added dropwise to methylamine (1.2 eq) in THF at 0°C.
    • Stir for 2 h, extract with EtOAc, and purify via distillation (yield: 85–90%).
  • Alkylation :
    • N-Methylpropanamide (1.0 eq), K₂CO₃ (2.5 eq), and propargyl bromide (1.5 eq) in DMF are heated at 70°C for 12 h.
    • Quench with H₂O, extract with EtOAc, and purify via silica gel chromatography (yield: 70–75%).

Key Considerations

  • Side reactions : Over-alkylation to quaternary ammonium salts is mitigated by controlling propargyl bromide stoichiometry.
  • Solvent choice : DMF enhances reaction rate due to high polarity, while THF offers easier purification.

Acylation of N-Methylpropargylamine with Propanoyl Chloride

Synthesis of N-Methylpropargylamine

N-Methylpropargylamine is prepared by alkylating methylamine with propargyl bromide under controlled conditions:

  • Methylamine (2.0 eq) in THF is treated with propargyl bromide (1.0 eq) at 0°C.
  • Stir for 4 h, filter, and distill under reduced pressure (yield: 65–70%).

Acylation Reaction

Propanoyl chloride (1.1 eq) is added to N-methylpropargylamine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0°C. After stirring at RT for 2 h, the product is isolated via extraction and vacuum distillation (yield: 80–85%).

Advantages :

  • Avoids challenges of amide alkylation.
  • High regioselectivity due to steric hindrance at the propargyl group.

Transition Metal-Catalyzed C–H Activation

Ruthenium-Catalyzed Direct Alkylation

A novel method employs [Ru(p-cymene)Cl₂]₂ (5 mol%) in ionic liquid [C₃NH₂mim]Br to facilitate C–H activation of N-methylpropanamide, enabling direct coupling with propargyl bromide. This one-pot method achieves 60–65% yield at 100°C in 8 h, with the ionic liquid recyclable for ≥5 cycles.

Nickel-Mediated Cross-Coupling

Ni(dppf)Cl₂ (10 mol%) catalyzes the reaction between N-methylpropanamide and propargyl tosylate in DMSO at 120°C, yielding 55–60% product. This method avoids hazardous alkyl bromides but requires rigorous moisture exclusion.

Comparative Analysis of Methods

Method Yield Cost Scalability Complexity
Alkylation of amide 70–75% Low High Moderate
Acylation of amine 80–85% Moderate Moderate Low
Ru-catalyzed C–H activation 60–65% High Low High
Ni-mediated coupling 55–60% High Low High

Recommendations :

  • Industrial scale : Alkylation route due to cost-effectiveness and established protocols.
  • Lab-scale : Acylation for higher yields and simplicity.

Challenges and Optimization Strategies

Purification Difficulties

The product’s polarity necessitates silica gel chromatography or recrystallization from ethanol/water mixtures. HPLC analysis (C18 column, 40% acetonitrile/water) confirms purity >95%.

Propargyl Group Stability

Propargyl bromide’s lachrymatory nature demands inert atmosphere handling. Substituting propargyl mesylate reduces toxicity while maintaining reactivity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(prop-2-yn-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of N-Methyl-N-(prop-2-yn-1-yl)carboxamide.

    Reduction: Formation of N-Methyl-N-(prop-2-en-1-yl)propanamide or N-Methyl-N-(propyl)propanamide.

    Substitution: Formation of various substituted amides depending on the reagents used.

Scientific Research Applications

N-Methyl-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(prop-2-yn-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Furan-2-yl)-N-(prop-2-yn-1-yl)propanamide

  • Structure : Propanamide with a furan-2-yl substituent on the acyl chain and a propargyl group on nitrogen.
  • Applications : Used in CuAAC reactions to functionalize peptide nucleic acids (PNAs), enhancing cross-linking efficiency .
  • Synthesis : Post-synthetic modification of PNAs via CuAAC with 3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide .
Property N-Methyl-N-(prop-2-yn-1-yl)propanamide 3-(Furan-2-yl)-N-(prop-2-yn-1-yl)propanamide
Molecular Formula C₇H₁₁NO₂ C₁₀H₁₁NO₃
Molecular Weight 141.17 g/mol 193.20 g/mol
Key Functional Groups Methyl, propargyl Furan, propargyl
Primary Application Click chemistry intermediate PNA cross-linking

Click-Melphalan [(S)-2-Amino-3-(4-(bis(2-chloroethyl)amino)phenyl)-N-(prop-2-yn-1-yl)propanamide]

  • Structure: Propanamide with a phenylalanine-derived substituent and a DNA-alkylating bis(2-chloroethyl)amino group.
  • Key Differences : The complex aryl substituent confers DNA cross-linking activity, unlike the simpler methyl group in the parent compound.
  • Applications : Designed as a clickable analog of melphalan for monitoring DNA interstrand cross-links .
  • Synthesis : Boc-protection of melphalan, coupling with propargylamine, and deprotection .
Property This compound Click-Melphalan
Molecular Formula C₇H₁₁NO₂ C₁₇H₂₂Cl₂N₃O₂
Molecular Weight 141.17 g/mol 377.28 g/mol
Key Functional Groups Methyl, propargyl Bis(2-chloroethyl)amino, propargyl
Primary Application Click chemistry intermediate DNA cross-link tracking

Thiazolyl Derivatives (e.g., N-(4-Chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide)

  • Structure : Propanamide linked to a thiazole ring bearing pyridinyl or pyrimidinyl substituents and trifluoropropylthio groups.
  • Key Differences : The thiazole core and fluorinated side chains enhance pesticidal activity and metabolic stability.
  • Applications : Key intermediates in pesticidal compositions targeting insect control .
  • Synthesis: Acylation of thiazol-5-amine derivatives with propanoyl chlorides under DMAP catalysis .
Property This compound Thiazolyl Derivative (FA3)
Molecular Formula C₇H₁₁NO₂ C₁₇H₁₄ClF₃N₃O₂S
Molecular Weight 141.17 g/mol 433.82 g/mol
Key Functional Groups Methyl, propargyl Thiazole, trifluoropropylthio, propargyl
Primary Application Click chemistry intermediate Pesticidal agent

2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(prop-2-yn-1-yl)propanamide

  • Structure: Propanamide with a chloro-methoxy-substituted phenoxy group on the acyl chain.
  • Key Differences : The electron-withdrawing chloro and formyl groups increase reactivity in electrophilic substitutions.
  • Applications : Likely used as a synthetic intermediate in herbicide or pharmaceutical development .
  • Synthesis: Coupling of substituted phenoxypropanoyl chloride with propargylamine .
Property This compound Phenoxypropanamide
Molecular Formula C₇H₁₁NO₂ C₁₄H₁₄ClNO₄
Molecular Weight 141.17 g/mol 295.72 g/mol
Key Functional Groups Methyl, propargyl Chlorophenoxy, propargyl
Primary Application Click chemistry intermediate Agrochemical intermediate

Data Tables

Table 1: Molecular Properties of Selected Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application Reference
This compound C₇H₁₁NO₂ 141.17 Methyl, propargyl Click chemistry intermediate
3-(Furan-2-yl)-N-(prop-2-yn-1-yl)propanamide C₁₀H₁₁NO₃ 193.20 Furan, propargyl PNA cross-linking
Click-Melphalan C₁₇H₂₂Cl₂N₃O₂ 377.28 Bis(2-chloroethyl)amino, propargyl DNA cross-link tracking
N-(4-Chloro-2-(pyridin-3-yl)thiazol-5-yl)-...* C₁₇H₁₄ClF₃N₃O₂S 433.82 Thiazole, trifluoropropylthio Pesticide
Phenoxypropanamide C₁₄H₁₄ClNO₄ 295.72 Chlorophenoxy, propargyl Agrochemical intermediate

*Abbreviated for clarity; full name in text.

Q & A

Basic Synthesis

Q: What are the key synthetic routes and reaction conditions for preparing N-Methyl-N-(prop-2-yn-1-yl)propanamide, and how are intermediates stabilized? A: A common method involves coupling propargylamine derivatives with activated acylating agents. For example, in a THF solvent system, N-(prop-2-yn-1-yl)amine intermediates are reacted with acyl chlorides (e.g., 3-(methylthio)propanoyl chloride) in the presence of DMAP as a catalyst at 50°C . Stabilization of the propargyl group during synthesis requires inert atmospheres (N₂/Ar) to prevent alkyne oxidation. Post-reaction purification via silica gel chromatography with gradients of CH₂Cl₂/MeOH is typical to isolate the product .

Structural Characterization

Q: Which spectroscopic techniques are critical for confirming the structure of This compound, and how are key spectral features interpreted? A:

  • ¹H NMR : The propargyl group (HC≡C) exhibits a triplet (~J = 2.4 Hz) at δ 3.32 ppm, while the methyl group (N–CH₃) appears as a singlet near δ 2.64–2.55 ppm .
  • ESI-MS : Molecular ion peaks (e.g., m/z 251 [M+H]⁺) confirm the molecular weight, with fragmentation patterns indicating cleavage of the amide bond .
  • IR Spectroscopy : Stretching frequencies for C≡C (~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹) validate functional groups .

Advanced Synthesis Optimization

Q: How can researchers address low yields in This compound derivatives, particularly during acylation or oxidation steps? A: Low yields often arise from steric hindrance at the propargyl nitrogen or competing side reactions. Strategies include:

  • Catalyst Optimization : Use of DMAP or HATU to enhance acyl transfer efficiency .
  • Oxidation Control : For sulfonyl derivatives, sodium perborate in AcOH at 60°C improves selectivity over sulfoxide byproducts .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Crystallographic Analysis

Q: How is X-ray crystallography applied to resolve the crystal structure of this compound, and what challenges arise during refinement? A: Single-crystal X-ray diffraction is used to determine bond lengths and angles, particularly for the propargyl and amide moieties. SHELXL software refines structures by addressing disorder in flexible groups (e.g., methyl or propargyl substituents). Challenges include resolving twinning in crystals, which is mitigated using the TWIN/BASF commands in SHELX .

Mechanistic Studies

Q: What computational methods elucidate reaction mechanisms involving This compound, such as nucleophilic acyl substitution? A: Density Functional Theory (DFT) calculations model transition states and activation energies. For example, the nucleophilic attack of propargylamine on acyl chlorides is simulated using B3LYP/6-31G(d) basis sets, revealing charge distribution at the carbonyl carbon . Molecular dynamics (MD) simulations further predict solvent effects on reaction kinetics .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound? A: Contradictions may arise from solvent effects, pH, or impurities. Validation steps include:

  • Cross-Referencing : Compare data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks and confirm connectivity .
  • Independent Synthesis : Reproduce the compound using alternative routes (e.g., EDCI coupling) to rule out batch-specific artifacts .

Stability and Storage

Q: What are the stability profiles of This compound under varying storage conditions, and how can degradation be mitigated? A: The compound is sensitive to moisture (hydrolysis of the amide bond) and light (propargyl group oxidation). Storage recommendations:

  • Temperature : –20°C under anhydrous conditions .
  • Light Protection : Amber vials or foil wrapping to prevent photodegradation .
  • Stability Monitoring : Regular HPLC-UV analysis (C18 columns, MeCN/H₂O gradients) detects hydrolysis products .

Biological Activity Profiling

Q: How are pesticidal or bioactive derivatives of this compound screened for activity, and what structural modifications enhance efficacy? A:

  • In Vitro Assays : Thiazole-containing derivatives (e.g., N-(4-chloro-2-(pyridin-3-yl)thiazol-5-yl)) are tested against insect acetylcholinesterase .
  • SAR Studies : Introducing electron-withdrawing groups (e.g., –CF₃) on the thiazole ring improves binding affinity .
  • Metabolic Stability : Microsomal assays (e.g., rat liver S9 fractions) assess oxidative degradation of the propargyl group .

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